molecular formula C17H15ClFNO3 B2548829 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE CAS No. 1794782-02-7

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE

Cat. No.: B2548829
CAS No.: 1794782-02-7
M. Wt: 335.76
InChI Key: WHGKFTYWADKYSY-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylbenzylamine with methyl 5-chloro-2-fluorobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity

Biological Activity

The compound {[(2-methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate, with the CAS number 109561-94-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H20ClN2O2
  • Molecular Weight : 307.216 g/mol
  • Boiling Point : 420.2 °C
  • LogP : 4.055 (indicating moderate lipophilicity)

The structural formula features a carbamate functional group, which is often associated with various biological activities, particularly in medicinal chemistry.

The exact mechanisms through which this compound exerts its biological effects are not extensively documented in the literature. However, similar compounds have been shown to interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Compounds with carbamate structures often inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.
  • Antiproliferative Effects : Preliminary studies suggest that related fluorinated compounds exhibit antiproliferative activity against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds similar to this compound:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast (MCF-7), ovarian (OVCAR-3), and renal (A498) cancer cells.
  • Results :
    • Significant inhibition of cell proliferation was observed in sensitive cell lines.
    • A biphasic dose-response relationship was noted, complicating its development as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis and cell cycle arrest
OVCAR-320DNA adduct formation leading to cell death
A49818Inhibition of CYP1A1 expression

Neuroprotective Effects

The compound's structural similarity to other neuroactive agents suggests potential neuroprotective effects:

  • Mechanism : It may inhibit acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts.

Case Studies

  • Study on Fluorinated Benzothiazoles : Research indicated that fluorinated derivatives exhibit potent antiproliferative activity without a biphasic dose-response, suggesting a promising therapeutic index for similar compounds .
  • CYP Enzyme Interaction Study : Investigations into the metabolism of fluorinated compounds revealed that they bind covalently to CYP enzymes in sensitive cancer cells, enhancing their cytotoxic effects .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKFTYWADKYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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